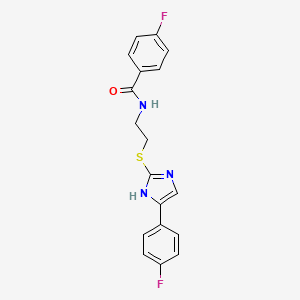
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O4 and its molecular weight is 460.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds bearing the 1,2,4-oxadiazole and quinazoline moieties have been synthesized and characterized for their potential in various applications. Maftei et al. (2013) explored the synthesis and antitumor activity of novel bioactive 1,2,4-oxadiazole natural product analogs, demonstrating significant antitumor activity across a panel of cell lines with a mean IC50 value of approximately 9.4 µM, indicating their potential in cancer research Maftei et al., 2013. Similarly, Yan and Ouyang (2013) synthesized a series of quinazoline derivatives, showcasing their structural diversity and potential for further pharmacological exploration Yan & Ouyang, 2013.
Biological Activities and Mechanism of Action
Investigations into the mechanism of action and biological activities of quinazoline derivatives have yielded promising results. Colotta et al. (2006) focused on 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives, designed as AMPA and kainate receptor antagonists, showing significant affinity and selectivity towards these receptors, underlying their potential use in neurological disorders Colotta et al., 2006. Bekircan et al. (2015) synthesized novel heterocyclic compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, evaluating their lipase and α-glucosidase inhibition, which could have implications in metabolic disorder treatments Bekircan et al., 2015.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3-chlorobenzoic acid", "hydrazine hydrate", "acetic anhydride", "3-methoxybenzaldehyde", "2-nitrobenzaldehyde", "sodium hydroxide", "sulfuric acid", "acetic acid", "ethanol", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Step 1: Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. React 3-chlorobenzoic acid with hydrazine hydrate in ethanol to form 3-chlorobenzohydrazide", "b. React 3-chlorobenzohydrazide with acetic anhydride in acetic acid to form 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "Step 2: Synthesis of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "a. React 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-nitrobenzaldehyde in ethanol with sodium hydroxide to form 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-3-(3-methoxybenzyl)quinazoline-4(3H)-one", "b. Reduce 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-3-(3-methoxybenzyl)quinazoline-4(3H)-one with palladium on carbon in ethanol to form 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione" ] } | |
| 1357873-35-8 | |
Molecular Formula |
C24H17ClN4O4 |
Molecular Weight |
460.87 |
IUPAC Name |
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O4/c1-32-18-7-2-4-14(10-18)13-29-23(30)19-9-8-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-3-6-17(25)11-15/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
PUYKUSDXIVKWBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2525482.png)
![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)
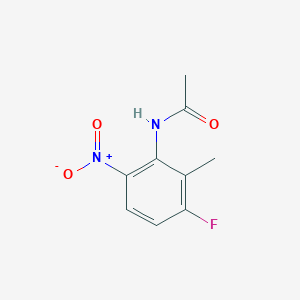
![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)

![3-[(3-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2525492.png)
![N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525494.png)
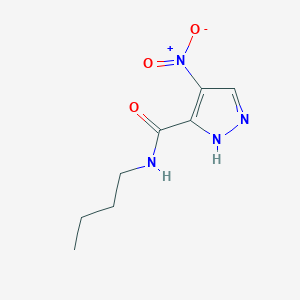
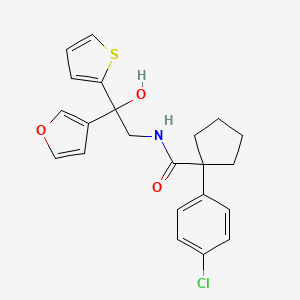
![Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525498.png)

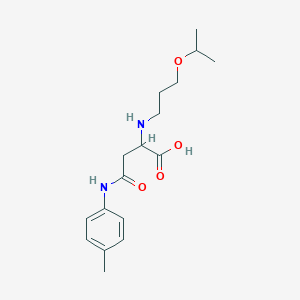
![3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2525501.png)
